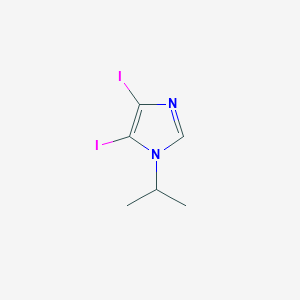![molecular formula C13H15F2NOS B2663945 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2097891-33-1](/img/structure/B2663945.png)
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one, also known as DFE, is a synthetic compound that has been of interest to researchers due to its potential applications in medicinal chemistry. DFE is a spirocyclic compound that contains both a heterocyclic nitrogen and a carbonyl group, which gives it potential as a bioactive compound.
Scientific Research Applications
Peptide Synthesis Applications
Research on compounds with structures similar to "1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(thiophen-3-yl)ethan-1-one" includes the development of novel dipeptide synthons. For example, the study by Suter et al. (2000) on heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates showcases the synthesis of compounds that can be used in peptide synthesis, indicating a potential application in the creation of peptides with unique biological activities (Suter, Stoykova, Linden, & Heimgartner, 2000).
Electrophilic Fluorination
The compound's difluoro component suggests its relevance in studies related to electrophilic fluorination, an important reaction in organic synthesis for introducing fluorine atoms into molecules. Research conducted by Banks et al. (1997) on electrophilic fluorinating agents derived from nitrogen heterocycles demonstrates the utility of similar structural frameworks in synthesizing fluorinated compounds, which are highly valuable in pharmaceutical and agrochemical industries (Banks, Besheesh, Mohialdin-Khaffaf, & Sharif, 1997).
Materials Science and Electrochromic Properties
Furthermore, the thiophene component of the compound is noteworthy in materials science, especially in conducting polymers and electrochromic materials. Sacan et al. (2006) explored conducting polymers of succinic acid bis-(2-thiophen-3-yl-ethyl)ester and their electrochromic properties, indicating that similar compounds could be used in the development of new materials with potential applications in electronics and display technologies (Sacan, Çırpan, Camurlu, & Toppare, 2006).
properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NOS/c14-13(15)9-12(13)2-4-16(5-3-12)11(17)7-10-1-6-18-8-10/h1,6,8H,2-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVQVRKJLFGXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2663864.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B2663867.png)
![2-Chloro-N-[[4-(2-methoxyphenoxy)phenyl]methyl]acetamide](/img/structure/B2663869.png)
![2-chloro-4-fluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2663870.png)
![Methyl (E)-4-oxo-4-[[(2S,3R)-2-(5-pyridin-3-ylpyridin-3-yl)oxolan-3-yl]amino]but-2-enoate](/img/structure/B2663874.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2663875.png)

![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2663880.png)
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2663881.png)
![(3Z)-3-[(2-iodophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2663883.png)
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2663884.png)
